

How to dissolve and prepare GSA-10 for experiments

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Compound of Interest		
Compound Name:	GSA-10	
Cat. No.:	B607749	Get Quote

Application Notes and Protocols: GSA-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSA-10 is a potent small molecule agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] As a quinolinecarboxamide derivative, **GSA-10** activates Hh signaling, playing a crucial role in embryonic development and tissue regeneration.[1][2] Its ability to promote the differentiation of multipotent mesenchymal progenitor cells into osteoblasts makes it a valuable tool for research in regenerative medicine and oncology.[1][2] These application notes provide detailed protocols for the dissolution, preparation, and experimental use of **GSA-10**.

Physicochemical and Biological Properties

GSA-10 is characterized by its specific interaction with the SMO receptor, activating the downstream signaling cascade.



Property	Value	Reference
Molecular Weight	450.5 g/mol	[1]
Chemical Formula	C26H30N2O5	[1]
Purity	≥95%	[1]
Solubility	Soluble in DMSO	MedchemExpress
EC50	1.2 μM (in C3H10T1/2 cells for osteoblast differentiation)	[1]
Typical Experimental Concentration	3 μM - 10 μM	MedchemExpress
Storage (Solid)	-20°C or 2-8°C	MedchemExpress
Storage (Stock Solution)	-80°C (6 months); -20°C (1 month)	[1]

Signaling Pathway of GSA-10

GSA-10 functions as an agonist of the Smoothened (SMO) receptor. In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand to the Patched (PTCH1) receptor alleviates its inhibition of SMO. This allows SMO to translocate to the primary cilium and initiate a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors, ultimately regulating the expression of target genes involved in cell proliferation, differentiation, and survival.



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GSA-10 activates the SMO receptor, initiating downstream signaling.

Experimental Protocols Preparation of GSA-10 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **GSA-10** in dimethyl sulfoxide (DMSO).

Materials:

- GSA-10 powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes
- Vortex mixer
- Water bath (optional)

Procedure:

- Calculate the required mass of GSA-10:
 - Molecular Weight (MW) of GSA-10 = 450.5 g/mol
 - To prepare 1 mL of a 10 mM stock solution, weigh out 4.505 mg of GSA-10.
- Dissolution:
 - Aseptically add the weighed GSA-10 powder to a sterile microcentrifuge tube.
 - Add the calculated volume of sterile DMSO to the tube.
 - Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a 37°C
 water bath can aid dissolution if precipitation is observed.
- · Aliquoting and Storage:



- Aliquot the stock solution into smaller, single-use volumes (e.g., 20 μL) to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect from light.

Preparation of GSA-10 Working Solution for Cell Culture

This protocol details the dilution of the **GSA-10** stock solution to a working concentration for treating cells in culture.

Materials:

- 10 mM GSA-10 stock solution in DMSO
- Complete cell culture medium, pre-warmed to 37°C
- Sterile tubes

Procedure:

- Thaw the stock solution:
 - Thaw a single aliquot of the 10 mM **GSA-10** stock solution at room temperature.
- Dilution to working concentration:
 - Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration (typically in the range of 1-10 μM).
 - \circ Example for a 10 μ M final concentration in 1 mL of medium: Add 1 μ L of the 10 mM stock solution to 999 μ L of cell culture medium.
 - Gently mix the working solution by pipetting up and down.
- Final DMSO Concentration:
 - Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1%).



In Vitro Osteogenic Differentiation of C3H10T1/2 Cells

This protocol describes the use of **GSA-10** to induce the differentiation of the murine mesenchymal progenitor cell line C3H10T1/2 into osteoblasts.

Materials:

- C3H10T1/2 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- · Osteogenic differentiation medium
- GSA-10 working solution
- Alkaline Phosphatase (ALP) staining kit
- 96-well plates

Procedure:

- Cell Seeding:
 - Seed C3H10T1/2 cells in a 96-well plate at an appropriate density to reach confluence within 24-48 hours.
- · Induction of Differentiation:
 - Once the cells are confluent, replace the growth medium with osteogenic differentiation medium containing the desired concentration of GSA-10 (e.g., 3 μM).[1] Include a vehicle control (medium with the same final DMSO concentration but without GSA-10).
- Incubation:
 - Incubate the cells for 6 days, replacing the medium with fresh differentiation medium and
 GSA-10 every 2-3 days.[1]
- Assessment of Differentiation:

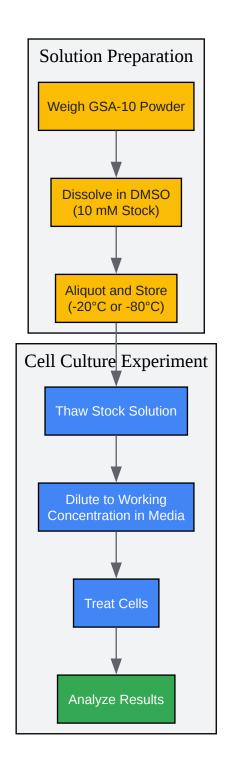


 After the incubation period, assess osteogenic differentiation by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, using an ALP staining kit according to the manufacturer's instructions.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using **GSA-10** in cell culture experiments.





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